molecular formula C12H13N3 B8557627 3-(1,2,5,6-Tetrahydro-pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

3-(1,2,5,6-Tetrahydro-pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8557627
M. Wt: 199.25 g/mol
InChI Key: DHKUNFIIBCFCLQ-UHFFFAOYSA-N
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Patent
US08252930B2

Procedure details

10 ml acetylchloride was slowly added to 200 ml of EtOH (−10° C.). After 15 minutes, this solution was added to compound 4 (5 g, 16.3 mmol) and heated to reflux for 1 hour. The mixture was cooled, concentrated and re-dissolved in MeOH. Filtration over 25 g SCX-2 (MeOH followed by 1 N NH3/MeOH) gave the title compound (1.43 g, 7.18 mmol, 44.1%) as amorphous material. 1H-NMR (400 MHz, CDCl3): δ 11.4-10.8 (bs, 1H), 8.32 (dd, J=5 Hz, 2 Hz, 1H), 8.2 (dd, J=8 Hz, 2 Hz, 1H), 7.15 (dd, J=8 Hz, J=5 Hz, 1H), 6.32-6.27 (m, 1H), 3.76-3.72 (m, 2H), 3.10-3.04 (m, 2H), 2.36-2.29 (m, 2H). (TLC MeOH/triethylamine (97/3 Rf 0.25).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
compound 4
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
44.1%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C.[NH:5]1[C:9]2=[N:10][CH:11]=[CH:12][CH:13]=[C:8]2[C:7]([C:14]2(O)[CH2:19][CH2:18][CH2:17][NH:16][CH2:15]2)=[CH:6]1>CCO>[NH:16]1[CH2:17][CH2:18][CH:19]=[C:14]([C:7]2[C:8]3[C:9](=[N:10][CH:11]=[CH:12][CH:13]=3)[NH:5][CH:6]=2)[CH2:15]1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Step Two
Name
compound 4
Quantity
5 g
Type
reactant
Smiles
N1C=C(C=2C1=NC=CC2)C2(CNCCC2)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in MeOH
FILTRATION
Type
FILTRATION
Details
Filtration over 25 g SCX-2 (MeOH followed by 1 N NH3/MeOH)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1CC(=CCC1)C1=CNC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.18 mmol
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 44.1%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.